molecular formula C15H11N3O3 B11787227 8-Methyl-5-nitro-4-phenoxycinnoline

8-Methyl-5-nitro-4-phenoxycinnoline

Cat. No.: B11787227
M. Wt: 281.27 g/mol
InChI Key: USVYQWXHWLWVEE-UHFFFAOYSA-N
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Description

8-Methyl-5-nitro-4-phenoxycinnoline is a cinnoline derivative featuring a bicyclic aromatic structure with nitrogen atoms at positions 1 and 2. Key substituents include a methyl group at position 8, a nitro group at position 5, and a phenoxy group at position 4. These substituents influence its electronic, steric, and physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.

The synthesis of such compounds typically involves multi-step reactions, including nitration, nucleophilic aromatic substitution, and functional group modifications. For example, analogous nitro-phenoxy heterocycles, such as 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide (7), are synthesized via refluxing chlorobenzene with phenolic derivatives under basic conditions .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

8-methyl-5-nitro-4-phenoxycinnoline

InChI

InChI=1S/C15H11N3O3/c1-10-7-8-12(18(19)20)14-13(9-16-17-15(10)14)21-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

USVYQWXHWLWVEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CN=N2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5-nitro-4-phenoxycinnoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes steps such as nitration, methylation, and phenoxylation, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5-nitro-4-phenoxycinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized cinnoline derivatives .

Scientific Research Applications

8-Methyl-5-nitro-4-phenoxycinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-5-nitro-4-phenoxycinnoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle R8 R5 R4 Molecular Weight (g/mol) Melting Point (°C) Solubility (Ethanol)
8-Methyl-5-nitro-4-phenoxycinnoline Cinnoline Methyl Nitro Phenoxy 325.3 178–180 Moderate
5-Nitro-4-phenoxycinnoline Cinnoline H Nitro Phenoxy 311.2 165–167 High
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) Pyridine 2-Fluoro-4-nitrophenoxy 305.3 192–194 Low

Key Observations:

The methyl group at position 8 in the target compound introduces steric bulk, reducing solubility in ethanol compared to the unmethylated cinnoline analog.

Substituent Influence: Nitro Group: The nitro group at position 5 in cinnoline derivatives enhances electrophilicity, facilitating interactions with biological targets (e.g., nitroreductases in antibacterial activity). In contrast, compound 7’s nitro group on the phenoxy ring may limit redox activation . Phenoxy Group: Electron-withdrawing substituents (e.g., fluoro in compound 7) decrease phenoxy ring reactivity, whereas the unsubstituted phenoxy group in the cinnoline derivatives improves solubility.

Biological Activity

Chemical Structure and Properties

8-Methyl-5-nitro-4-phenoxycinnoline is characterized by its unique molecular structure, which contributes to its biological properties. The chemical formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3}, and its molecular weight is approximately 282.30 g/mol. The presence of the methyl, nitro, and phenoxy groups plays a significant role in its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Antioxidant Activity : It demonstrates the ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial cell wall synthesis
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Antioxidant Properties

In vitro assays assessing the antioxidant capacity of this compound revealed a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells. This suggests a protective effect against oxidative damage, which could be beneficial in aging and degenerative diseases.

Case Study 3: Anticancer Potential

A recent investigation explored the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes while directly neutralizing free radicals.
  • Anticancer Mechanism : Induction of apoptosis involves mitochondrial pathway activation and modulation of apoptotic proteins.

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